N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1049379-38-5
VCID: VC4302106
InChI: InChI=1S/C21H29N5O2/c1-16-6-8-17(9-7-16)23-21(28)20(27)22-15-19(18-5-4-10-25(18)3)26-13-11-24(2)12-14-26/h4-10,19H,11-15H2,1-3H3,(H,22,27)(H,23,28)
SMILES: CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C
Molecular Formula: C21H29N5O2
Molecular Weight: 383.496

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

CAS No.: 1049379-38-5

Cat. No.: VC4302106

Molecular Formula: C21H29N5O2

Molecular Weight: 383.496

* For research use only. Not for human or veterinary use.

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide - 1049379-38-5

Specification

CAS No. 1049379-38-5
Molecular Formula C21H29N5O2
Molecular Weight 383.496
IUPAC Name N'-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Standard InChI InChI=1S/C21H29N5O2/c1-16-6-8-17(9-7-16)23-21(28)20(27)22-15-19(18-5-4-10-25(18)3)26-13-11-24(2)12-14-26/h4-10,19H,11-15H2,1-3H3,(H,22,27)(H,23,28)
Standard InChI Key YBZOKUIYTYOSBP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C

Introduction

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound with a molecular formula that reflects its intricate structure. This compound features a pyrrole moiety, a piperazine ring, and a p-tolyl group, which contribute to its potential biological activity and applications in pharmaceuticals.

Synthesis and Preparation

The synthesis of N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps, including the formation of the oxalamide linkage and the incorporation of the pyrrole and piperazine moieties. Specific conditions such as temperature, pressure, reaction time, and solvent choice are crucial for optimizing yields and purity.

Synthesis StepsDescription
1. Formation of Oxalamide BackboneInvolves the reaction of an oxalic acid derivative with an amine to form the oxalamide core.
2. Introduction of Pyrrole MoietyIncorporation of the 1-methyl-1H-pyrrol-2-yl group into the oxalamide structure.
3. Introduction of Piperazine MoietyAttachment of the 4-methylpiperazin-1-yl group to the oxalamide backbone.
4. Final Assembly and PurificationCombining the components and purifying the final product using techniques like chromatography.

Potential Applications and Biological Activity

The compound's complex structure, including a pyrrole ring and a piperazine moiety, suggests potential biological activity. Such compounds are often investigated for their roles in pharmaceutical applications, including as potential therapeutic agents.

Potential ApplicationDescription
Pharmaceutical ApplicationsMay exhibit activity relevant to drug development due to its structural components.
Biological ActivityCould interact with biological targets, influencing various physiological processes.

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